Ellipyrone A
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Overview
Description
Ellipyrone A is a γ-pyrone enclosed macrocyclic polyketide isolated from the marine cuttlefish, Sepia elliptica . This compound has garnered significant attention due to its potent inhibitory activity against dipeptidyl peptidase-4, an enzyme involved in the regulation of glucose metabolism . This compound also exhibits anti-glycolytic effects on α-glucosidase and α-amylase, making it a promising candidate for the treatment of hyperglycemia-associated ailments .
Preparation Methods
Chemical Reactions Analysis
Ellipyrone A undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ellipyrone A has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying γ-pyrone enclosed macrocyclic polyketides.
Industry: Potentially used as a pharmaco-active food supplement against hyperglycemia-associated ailments.
Mechanism of Action
Ellipyrone A exerts its effects by inhibiting dipeptidyl peptidase-4, an enzyme that catalyzes the deactivation of incretin hormones such as glucose-dependent insulinotropic polypeptide and glucagon-like peptide-1 . These hormones play a crucial role in the release of insulin from pancreatic beta cells and the production of glucagon, thereby regulating postprandial hyperglycemia . The compound’s inhibitory activity is attributed to its structural descriptors, including a topological surface area of 116.2 and a permissible hydrophobic criterion (n-octanol-water partition ratio of 0.37) .
Comparison with Similar Compounds
Ellipyrone A is compared with other similar compounds, such as Ellipyrone B, which is also isolated from Sepia elliptica . While both compounds exhibit inhibitory activity against dipeptidyl peptidase-4, this compound shows greater inhibition potential (IC50 = 0.35 mM) compared to Ellipyrone B (IC50 = 0.48 mM) . This difference is attributed to the additional ester group in the side branching of this compound, which enhances its interaction with the active binding sites of dipeptidyl peptidase-4 .
Other similar compounds include various γ-pyrone enclosed macrocyclic polyketides that exhibit similar biological activities but differ in their structural features and inhibitory potentials .
Properties
Molecular Formula |
C25H34O8 |
---|---|
Molecular Weight |
462.5 g/mol |
IUPAC Name |
[(2E)-14-[(E)-but-2-enyl]-7-ethyl-11-hydroxy-9,13,17-trioxo-8,19-dioxabicyclo[13.3.1]nonadeca-2,15-dien-5-yl] acetate |
InChI |
InChI=1S/C25H34O8/c1-4-6-10-22-23(29)12-18(28)14-25(30)33-19(5-2)15-21(31-16(3)26)9-7-8-20-11-17(27)13-24(22)32-20/h4,6-8,13,18-22,28H,5,9-12,14-15H2,1-3H3/b6-4+,8-7+ |
InChI Key |
DFVLAHWOWLNRLP-GFGVWQOPSA-N |
Isomeric SMILES |
CCC1CC(C/C=C/C2CC(=O)C=C(O2)C(C(=O)CC(CC(=O)O1)O)C/C=C/C)OC(=O)C |
Canonical SMILES |
CCC1CC(CC=CC2CC(=O)C=C(O2)C(C(=O)CC(CC(=O)O1)O)CC=CC)OC(=O)C |
Origin of Product |
United States |
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